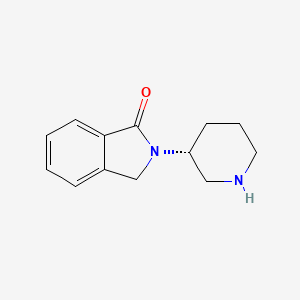

(R)-2-(Piperidin-3-yl)isoindolin-1-one

Description

Significance of the Isoindolinone Scaffold in Contemporary Chemical Biology Research

The isoindolinone scaffold is a prominent heterocyclic system that has proven to be a cornerstone in the development of a wide array of biologically active compounds. ontosight.aiabo.fi Its rigid, bicyclic structure provides a versatile framework for the introduction of various functional groups, allowing for the fine-tuning of its pharmacological properties. nih.gov

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby exhibiting a broad range of biological activities. nih.gov The isoindolinone core, a fused γ-lactam and benzene (B151609) ring system, fits this description perfectly. researchgate.net It is a key structural feature in numerous natural products and synthetic molecules with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govontosight.ai The synthesis of isoindolinone derivatives has been a subject of intense research, with numerous methods developed to access this important heterocyclic skeleton, including transition metal-catalyzed reactions. abo.finih.govresearchgate.net

Table 1: Examples of Bioactive Molecules Containing the Isoindolinone Scaffold

| Compound Name | Biological Activity |

| Lenalidomide | Multiple myeloma treatment mdpi.compreprints.org |

| Chlorthalidone | Management of hypertension and edema mdpi.com |

| Indoprofen | Anti-inflammatory for arthritis mdpi.com |

| Phosmet | Pesticide mdpi.com |

| Mazindol | Short-term treatment of obesity mdpi.compreprints.org |

The introduction of chirality into the isoindolinone scaffold significantly expands its potential for targeted biological interactions. Chiral isoindolinones, particularly those with a stereocenter at the 3-position, are key structural motifs in many bioactive natural and synthetic compounds. researchgate.net The development of asymmetric synthetic routes to these chiral derivatives has been a major focus in organic chemistry, as the specific stereochemistry can be crucial for biological activity. nih.govgoogle.com For example, the (S)-enantiomer of the pharmacologically active isoindolinone PD 172939 is known to be more active than its racemic mixture. google.com

Role of Piperidine (B6355638) Moieties in Chemical Scaffolds and their Research Relevance

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in pharmaceuticals and natural products. nih.gov Its presence in a molecule can significantly influence its physicochemical properties and biological activity. researchgate.netthieme-connect.com

The stereochemistry of the piperidine ring is a critical factor in its interaction with biological targets. thieme-connect.com The introduction of chiral centers within the piperidine ring can lead to diastereomers with distinct pharmacological profiles. nih.gov The conformational flexibility of the piperidine ring, which typically adopts a chair conformation, allows for specific spatial arrangements of its substituents, thereby influencing binding affinity and selectivity. nih.gov The study of the stereochemistry of piperidine derivatives has been a subject of interest for decades. asu.edu

Rationale for Comprehensive Research on (R)-2-(Piperidin-3-yl)isoindolin-1-one

The comprehensive research on this compound is driven by the synergistic potential of its two core components. The isoindolinone scaffold provides a proven "privileged" platform with a wide range of biological activities. The incorporation of a chiral piperidine moiety at the 2-position introduces a key stereochemical element that can lead to enhanced selectivity and potency for specific biological targets. The "(R)" configuration at the 3-position of the piperidine ring dictates a specific three-dimensional arrangement, which is crucial for molecular recognition by biological macromolecules. The investigation of this specific isomer allows researchers to probe the structure-activity relationships of this class of compounds with high precision, potentially leading to the discovery of novel therapeutic agents with improved efficacy and reduced side effects.

Structure

3D Structure

Properties

IUPAC Name |

2-[(3R)-piperidin-3-yl]-3H-isoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c16-13-12-6-2-1-4-10(12)9-15(13)11-5-3-7-14-8-11/h1-2,4,6,11,14H,3,5,7-9H2/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCVDGADEULRSM-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2CC3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)N2CC3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for R 2 Piperidin 3 Yl Isoindolin 1 One

Asymmetric Synthesis of Isoindolinone Core Structures

The creation of the chiral center at the C3 position of the isoindolinone ring is a key challenge in the synthesis of compounds like (R)-2-(Piperidin-3-yl)isoindolin-1-one. The methodologies to achieve this have evolved significantly over time.

Evolution of Enantioselective Approaches to 3-Substituted Isoindolinones

The journey to produce enantiopure 3-substituted isoindolinones began with traditional methods and has advanced to sophisticated catalytic systems that offer high efficiency and stereocontrol. This progression illustrates a classic example of the development of asymmetric synthesis, moving from separating stereoisomers to directly synthesizing the desired enantiomer. nih.gov

One of the earliest strategies to obtain enantiomerically pure 3-substituted isoindolinones was the resolution of racemic mixtures. This approach involves synthesizing the compound as a racemic mixture and then separating the two enantiomers. Two primary methods for this resolution are diastereomeric salt formation and chiral chromatography.

Diastereomeric Salt Resolution: This classical technique involves reacting a racemic acidic or basic intermediate with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. chim.itthieme-connect.com These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. chim.itthieme-connect.com After separation, the desired enantiomer of the original compound is regenerated.

For instance, the anxiolytic drug (+)-pagoclone was obtained in its enantiomerically pure form by resolving a racemic carboxylic acid intermediate using (+)-ephedrine as the chiral resolving agent. nih.gov Similarly, the sedative-hypnotic isoindolin-1-one (B1195906) derivatives have been synthesized as single enantiomers by resolving a key racemic acid intermediate with (R)- or (S)-1-phenylethylamine. nih.gov

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. researchgate.netmdpi.com This method relies on the differential interaction of the enantiomers with the chiral environment of the stationary phase, leading to different retention times and thus, separation. researchgate.net This technique is often used when diastereomeric salt resolution is not feasible or efficient. nih.gov

A notable, albeit less common, method is Viedma ripening, a deracemization process where a racemic mixture of conglomerate crystals, in solution, can be converted into a single enantiomer through grinding-induced attrition and Ostwald ripening. nih.gov This has been demonstrated for certain isoindolinone derivatives. nih.gov

Table 1: Examples of Resolution of Racemic Mixtures for Isoindolinone Synthesis

| Racemic Substrate/Intermediate | Resolving Agent/Method | Key Findings | Reference |

|---|---|---|---|

| Racemic carboxylic acid precursor to Pagoclone | (+)-Ephedrine | Formation of diastereomeric salts allowed for separation by crystallization. | nih.gov |

| Racemic acid intermediate 13 | (R)- or (S)-1-phenylethylamine | Repeated recrystallization of diastereomeric salts yielded enantiomerically pure isoindolin-1-one derivatives. | nih.gov |

| Racemic isoindolinone 5 (a dopamine (B1211576) D4 ligand) | L-malic acid | Fractional crystallization of diastereomeric salts from isopropyl alcohol or acetonitrile. | nih.gov |

| Racemic 3-hydroxy-3-phenylisoindolin-1-ones | Dynamic Preferential Crystallization | Achieved total spontaneous resolution with high enantiomeric excess. |

A more refined approach to asymmetric synthesis involves the use of chiral auxiliaries. In this strategy, a chiral molecule is temporarily attached to the substrate to direct a subsequent diastereoselective reaction. nih.govresearchgate.net The stereocenter in the auxiliary sterically hinders one face of the molecule, forcing the incoming reagent to attack from the less hindered face, thereby creating a new stereocenter with a specific configuration. After the desired transformation, the chiral auxiliary is removed to yield the enantiomerically enriched product.

A prominent example in isoindolinone synthesis involves the use of (R)-phenylglycinol as a chiral auxiliary. Condensation of (R)-phenylglycinol with 2-formylbenzoic acid produces a tricyclic γ-lactam as a single diastereoisomer. This intermediate then serves as a precursor to various 3-substituted isoindolinones. nih.gov

Another effective chiral auxiliary is the N-tert-butylsulfinyl group. A series of (S)-2-(tert-butylsulfinyl)-isoindolin-1-ones can be synthesized from methyl 2-formylbenzoates. Deprotonation of these compounds followed by alkylation with various electrophiles affords 3-substituted isoindolinones in excellent yields and high diastereomeric ratios. doaj.org The sulfinyl group can then be cleaved under acidic conditions. doaj.org

The renowned Evans oxazolidinone auxiliaries have also been instrumental in various asymmetric syntheses, including aldol (B89426) reactions and alkylations, and their principles are applicable to the synthesis of chiral isoindolinone precursors. globethesis.comnih.gov

Table 2: Examples of Chiral Auxiliary-Based Syntheses of 3-Substituted Isoindolinones

| Chiral Auxiliary | Substrate | Reaction | Diastereomeric Ratio (dr) / Diastereomeric Excess (de) | Key Findings | Reference |

|---|---|---|---|---|---|

| (R)-Phenylglycinol | 2-Formylbenzoic acid | Condensation to form a tricyclic γ-lactam | Single diastereoisomer | The tricyclic lactam is a versatile precursor for various 3-substituted isoindolinones. | nih.gov |

| (S)-tert-Butylsulfinyl | N-sulfinyl-isoindolinone | Alkylation with various alkyl halides | Up to >98:2 dr | A general and efficient method for the synthesis of a wide range of 3-substituted isoindolinones. | doaj.org |

| (R)-α-Methylbenzylamine | o-Acrylamido benzamide | Intramolecular aza-Michael reaction | Up to 80% de | The chiral auxiliary directs the cyclization to form the 3-substituted isoindolinone. | nih.gov |

The pinnacle of enantioselective synthesis lies in catalytic asymmetric methods, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. These methods are highly sought after for their efficiency and atom economy. Both chiral transition metal complexes and small organic molecules (organocatalysts) have been successfully employed in the synthesis of chiral 3-substituted isoindolinones. nih.gov

Chiral transition metal complexes are powerful catalysts for a wide array of asymmetric transformations. In the context of isoindolinone synthesis, complexes of rhodium, palladium, iridium, copper, and nickel have been utilized. doaj.org

Rhodium Catalysis: Rhodium(I) catalysts have been employed in the asymmetric arylation of 2-halobenzaldimines with boronic acids, followed by an intramolecular aminocarbonylation to yield chiral 3-substituted isoindolinones with high enantiomeric excesses. nih.gov

Palladium Catalysis: Palladium-catalyzed reactions, such as tandem aza-Heck/Suzuki and aza-Heck/Sonogashira couplings of O-phenyl hydroxamic ethers, have been developed to construct chiral isoindolinones, including those with quaternary stereocenters. nih.govnih.govrsc.org These reactions proceed under mild conditions with high enantioselectivity.

Table 3: Examples of Chiral Transition Metal-Catalyzed Synthesis of 3-Substituted Isoindolinones

| Metal | Chiral Ligand | Reaction Type | Substrate Scope | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Rh(I) | Chiral diene | Asymmetric arylation/aminocarbonylation | 2-Halobenzaldimines and boronic acids | High | nih.gov |

| Pd(0) | Chiral phosphoramidite | Tandem aza-Heck/Suzuki coupling | O-Phenyl hydroxamic ethers and aryl/alkenyl boronic acids | Up to 96% | nih.govrsc.org |

| Pd(II) | Chiral phosphine | Asymmetric tandem aza-Heck/Sonogashira coupling | O-Phenyl hydroxamic ethers and terminal alkynes | Up to 97% | nih.gov |

| Cu(I) | iPr-pybox | Alkynylation/lactamization cascade | o-Formyl methyl benzoates, aromatic amines, and terminal alkynes | High | researchgate.net |

In recent years, organocatalysis has emerged as a powerful third pillar of asymmetric catalysis, alongside transition metal catalysis and biocatalysis. Organocatalysts are small, chiral organic molecules that can mediate a wide range of enantioselective transformations. nih.gov Additionally, chiral phase transfer catalysis provides a valuable method for asymmetric synthesis under biphasic conditions.

Organocatalysis: Chiral phosphoric acids and thioureas are two prominent classes of organocatalysts that have been successfully applied to the synthesis of 3-substituted isoindolinones. doaj.org For example, bifunctional thiourea-cinchona catalysts have been shown to be effective in the tandem aldol-cyclization-rearrangement of malonates with 2-cyanobenzaldehyde (B126161) to produce 3-substituted isoindolinones with good enantiomeric excesses. rsc.org Takemoto's bifunctional organocatalyst has been used in the asymmetric nitro-Mannich reaction of α-amido sulfones, followed by in situ cyclization, to afford 3-(nitromethyl)isoindolin-1-ones with very high enantioselectivities. mdpi.comnih.gov

Chiral Phase Transfer Catalysis (PTC): Chiral phase transfer catalysts, often chiral ammonium (B1175870) salts derived from cinchona alkaloids, are used to shuttle a reactant from an aqueous or solid phase into an organic phase where the reaction occurs. researchgate.net This methodology has been applied to the asymmetric Michael reaction of 3-substituted isoindolinones as nucleophiles to construct 3,3-disubstituted isoindolinones with high yields and good enantioselectivities. nih.govnih.gov Bifunctional chiral ammonium salts have also been investigated in the asymmetric cascade synthesis of key building blocks for biologically active isoindolinones. doaj.org

Table 4: Examples of Organocatalysis and Chiral Phase Transfer Catalysis for Isoindolinone Synthesis

| Catalyst Type | Chiral Catalyst | Reaction Type | Substrate Scope | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Organocatalyst | Bifunctional thiourea-cinchona catalyst | Aldol-cyclization-rearrangement | Malonates and 2-cyanobenzaldehyde | Moderate to good | rsc.org |

| Organocatalyst | Takemoto's catalyst (thiourea-based) | Asymmetric nitro-Mannich/lactamization | α-Amido sulfones and nitromethane | Up to 98% | mdpi.comnih.gov |

| Organocatalyst | Chiral Phosphoric Acid | Atroposelective [4+1] annulation | Ketoaldehydes and 1H-indol-1-amines | High | nih.gov |

| Chiral Phase Transfer Catalyst | Cinchona alkaloid-derived ammonium salt | Asymmetric Michael addition | 3-Substituted isoindolinones and Michael acceptors | Moderate to good | nih.govnih.gov |

| Chiral Phase Transfer Catalyst | Bifunctional ammonium salt | Asymmetric cascade reaction | 2-Formylbenzonitriles and active methylene (B1212753) compounds | Up to 78% (99% after recrystallization) | nih.gov |

Catalytic Asymmetric Methods

Diastereoselective Alkylation Strategies for Isoindolinone Frameworks

The creation of a stereocenter at the 3-position of the isoindolinone ring is a critical step that can be achieved with high diastereoselectivity through various modern synthetic methods. One powerful approach involves the use of bifunctional organocatalysts to initiate an aldol-driven organocascade reaction. ajchem-a.com This strategy utilizes nucleophilic isoindolinones reacting with 2-formyl benzonitriles (also known as 2-cyanobenzaldehydes). ajchem-a.com The reaction proceeds with excellent diastereo- and enantioselectivities, yielding complex heterocyclic hybrids. ajchem-a.com

Another strategy for achieving stereocontrol is through the alkylation of chiral N-acylisoindolin-1-ones. By employing a chiral auxiliary derived from compounds like (+)-camphoric acid, it is possible to direct the approach of electrophiles. For instance, a chiral α-bromoimide intermediate can be alkylated with silyl (B83357) enol ethers under Lewis acid catalysis. acs.org This reaction is believed to proceed through a N,N-diacyliminium ion intermediate, leading to the formation of 1-substituted isoindolines with a degree of asymmetric induction. acs.org While the primary focus of this specific work was on 1-substituted isoindolines, the principles of using chiral auxiliaries to direct alkylation are directly applicable to establishing stereocenters on the isoindolinone framework. acs.org The construction of isoindolinone rings bearing a tetrasubstituted carbon stereocenter, particularly through asymmetric synthesis, remains a significant challenge, often requiring the use of potent chiral auxiliaries and cryogenic conditions to achieve good diastereoselectivity. nih.gov

| Reactant 1 | Reactant 2 | Catalyst Type | Key Outcome | Reference |

|---|---|---|---|---|

| Nucleophilic Isoindolinone | 2-Formyl Benzonitrile | Bifunctional Organocatalyst | Excellent Diastereo- and Enantioselectivities | ajchem-a.com |

Multicomponent Reaction Approaches for Isoindolinone Synthesis

Multicomponent reactions (MCRs) offer a highly efficient pathway to construct complex molecular architectures like isoindolinones in a single synthetic operation, enhancing atom and step economy. rsc.org A variety of MCRs have been developed for the synthesis of 3-substituted and N-substituted isoindolinone derivatives.

One such approach involves a one-pot, acid-mediated reaction of 2-carboxybenzaldehyde (B143210), a nitrogen source (such as nitriles or anilines), and a nucleophile. rsc.org This cascade reaction facilitates the formation of a C-C bond and two C-N bonds, yielding functionalized N-substituted isoindolinones in good to excellent yields without the need for a metal catalyst. rsc.org This method is environmentally friendly and allows for the creation of a diverse library of isoindolinone derivatives. rsc.org For example, using various aliphatic and aromatic nitriles with 2-carboxybenzaldehyde and N,N-dimethylaniline (DMA) produces the corresponding N-acyl isoindolinone products. rsc.org

| Components | Conditions | Product Type | Key Advantage | Reference |

|---|---|---|---|---|

| 2-Carboxybenzaldehyde, Nitrile/Aniline, Nucleophile | Acid-mediated, Metal-free | N-Substituted Isoindolinones | Environmentally friendly, high atom economy | rsc.org |

| Chiral β-keto lactam, Aldehyde, Isocyanide, Dienophile | Solid-phase, Microwave irradiation | Chiral 3-Substituted Isoindolinones | Modular, suitable for library synthesis | nih.govacs.org |

| 2-Cyanobenzaldehyde, Amine, Active Methylene Compound | Catalyst-free, Aqueous medium | Isoindolin-1-imine derivatives | Green chemistry, excellent yields | thesciencein.org |

Stereoselective Installation of the Piperidin-3-yl Moiety

The synthesis of enantiomerically pure 3-substituted piperidines is a significant challenge due to the prevalence of this motif in pharmaceuticals. dicp.ac.cn Accessing the (R)-piperidin-3-yl fragment requires robust and highly stereoselective synthetic methods.

Chiral Piperidine (B6355638) Synthesis Methods Relevant to the 3-Position

A powerful and step-economical method for preparing a variety of chiral piperidines involves the rhodium-catalyzed reductive transamination of pyridinium (B92312) salts. This approach circumvents the need for complex chiral catalysts or high-pressure hydrogenation. The key to this reaction is the introduction of a chiral primary amine, such as (R)-1-phenylethylamine, under reducing conditions, typically using formic acid as a hydrogen source.

The proposed mechanism involves the rhodium-catalyzed transfer hydrogenation of the pyridinium salt to a dihydropyridine (B1217469) intermediate. This intermediate is then hydrolyzed by water present in the reaction mixture, leading to a ring-opened dicarbonyl species. Subsequent condensation with the chiral amine and cyclization regenerates a new piperidine ring, effectively replacing the original nitrogen of the pyridine (B92270) while transferring the chirality from the amine to the newly formed heterocycle with high diastereo- and enantioselectivity. This method shows excellent functional group tolerance, allowing for the synthesis of valuable chiral piperidines, including those containing fluorine.

| Substrate | Chiral Amine | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| Pyridinium Salts | Chiral Primary Amine (e.g., PEA) | [Cp*RhCl2]2 / HCOOH | High diastereo- and enantio-selectivity; broad functional group tolerance; avoids H2 gas |

Another advanced strategy for accessing chiral 3-substituted piperidines is the catalytic asymmetric functionalization of dihydropyridines. nih.gov A notable example is the Copper(I)-catalyzed regio-, diastereo-, and enantioselective protoborylation of 1,2-dihydropyridines. This method provides a route to enantioenriched 3-boryl-tetrahydropyridines, which are versatile intermediates that can be further functionalized.

Strategies for N-Alkylation and N-Arylation with Chiral Piperidines

Once the chiral (R)-piperidin-3-yl fragment is synthesized, the final key step is its coupling to the isoindolinone core. This is typically achieved through an N-alkylation or N-arylation reaction. Standard N-alkylation procedures for secondary amines like piperidine often involve reaction with an alkyl halide in the presence of a base. To achieve mono-alkylation and prevent the formation of quaternary ammonium salts, the alkylating agent can be added slowly to an excess of the amine, or a non-nucleophilic base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) can be used to scavenge the acid formed during the reaction.

In the context of synthesizing this compound, the isoindolinone precursor would need to be functionalized with a suitable leaving group to act as the electrophile. More advanced methods, such as transition-metal-catalyzed C-N bond-forming reactions, can also be employed. For instance, palladium-catalyzed C(sp²)–H olefination has been used to synthesize N-alkylated isoindolinone scaffolds from aryl amides, where an amino acid residue acts as a directing group followed by cyclization. While this specific example involves building the isoindolinone onto an existing nitrogen-containing fragment, the principle of using transition metal catalysis for C-N bond formation is a powerful tool. Similarly, iron-catalyzed N-alkylation of indolines (a related heterocyclic system) using alcohols as alkylating agents via a borrowing-hydrogen methodology represents a sustainable and efficient alternative to traditional methods using alkyl halides. These advanced catalytic approaches could potentially be adapted for the direct N-arylation of the chiral piperidine with a suitable isoindolinone precursor.

Convergent and Divergent Synthetic Routes to this compound

The synthesis of complex chiral molecules such as this compound often employs strategic planning to maximize efficiency and yield. Convergent and divergent strategies represent two powerful approaches to assembling the target isoindolinone-piperidine scaffold. A convergent synthesis involves the independent synthesis of key fragments of the molecule—in this case, an isoindolinone precursor and a chiral piperidine unit—which are then coupled together in the final stages. This approach is generally more efficient for complex structures. In contrast, a divergent synthesis begins with a common intermediate that is progressively modified to create a library of related compounds, although it can also be tailored for a single target through a linear sequence of reactions.

Modular Synthesis Approaches for Isoindolinone-Piperidine Hybrid Scaffolds

Modular synthesis embodies the principles of convergent design by treating complex molecules as an assembly of interchangeable building blocks. This strategy is particularly advantageous for creating hybrid scaffolds like the isoindolinone-piperidine core, allowing for rapid analogue generation and optimization.

Recent advancements have focused on streamlining the synthesis of the constituent parts. For the piperidine moiety, a novel two-step modular approach combines biocatalytic carbon-hydrogen oxidation with nickel electrocatalysis for radical cross-coupling. news-medical.net This method efficiently connects different molecular fragments without the need for protective groups or expensive precious metal catalysts, significantly simplifying the construction of complex piperidines. news-medical.net This strategy has been shown to reduce multi-step syntheses of valuable piperidine-containing pharmaceuticals from as many as 7-17 steps down to just 2-5. news-medical.net

| Modular Synthesis Strategy | Key Features | Potential Application to Target Compound | Reference |

| Biocatalytic C-H Oxidation and Radical Cross-Coupling | Simplifies synthesis of complex piperidines; avoids protecting groups and precious metals. | Efficiently prepares the chiral (R)-piperidin-3-yl fragment for subsequent coupling. | news-medical.net |

| Hybridization of Pre-formed Scaffolds | Combines distinct heterocyclic fragments (e.g., pyrazole (B372694) and isoindoline-1,3-dione). | Allows for the coupling of a synthesized isoindolinone precursor with the (R)-piperidine fragment. | nih.gov |

Tandem and Cascade Reactions in Target Compound Synthesis

Tandem and cascade reactions offer a powerful approach to molecular synthesis by combining multiple bond-forming events in a single pot, thereby increasing efficiency and reducing waste. These methods are particularly effective for constructing the isoindolinone core of the target molecule from simple, readily available starting materials.

One notable cascade process involves the reaction of ortho-carbonyl-substituted benzonitriles with pronucleophiles like ((chloromethyl)sulfonyl)benzenes. nih.govresearchgate.net Promoted by a simple and inexpensive base such as potassium carbonate, this reaction can combine up to six elemental steps in one pot to furnish complex isoindolin-1-ones. nih.govresearchgate.net The process is performed under mild, metal-free conditions, making it an environmentally benign option. nih.govresearchgate.net

Another efficient method is the tandem desilylation, cross-coupling, and hydroamidation sequence. This approach synthesizes 3-substituted isoindolin-1-ones from 2-iodobenzamides and (silyl)alkynes. rsc.orgresearchgate.net The reaction proceeds rapidly under aqueous phase-transfer conditions using an inexpensive copper catalyst system, yielding the desired products in high yields. rsc.orgresearchgate.net

The table below summarizes various tandem and cascade reactions utilized for the synthesis of the isoindolinone scaffold, a key component of the target compound.

| Reaction Type | Starting Materials | Catalyst/Reagent | Key Advantages | Reference |

| Base-Promoted Cascade | o-Carbonylbenzonitriles, ((chloromethyl)sulfonyl)benzenes | K₂CO₃ | Mild, metal-free conditions; up to six steps in one pot. | nih.govresearchgate.net |

| Tandem Desilylation/Cross-Coupling/Hydroamidation | 2-Iodobenzamides, (Silyl)alkynes | CuCl/PPh₃ | High yields, short reaction times, inexpensive catalyst. | rsc.orgresearchgate.net |

| Iodoaminocyclization | 2-(1-Alkynyl)benzamides | Phosphazene Superbase P4-t-Bu | Ambient conditions, instantaneous reaction, regio- and stereoselective. | researchgate.net |

| Three-Component Reaction | Diaryliodonium salts, 2-Formylbenzonitriles, Phenylacetylenes | Cu(OTf)₂ | Good functional group compatibility, moderate to good yields. | researchgate.net |

| Base-Mediated Condensation/Cyclization | o-Cyanobenzaldehyde, 2-(2-nitrophenyl)acetonitrile | Et₃N | Rapid reaction at room temperature, simple workup. | nih.gov |

These methodologies demonstrate the power of cascade and tandem reactions to rapidly assemble the isoindolinone core, which can then be N-functionalized with the appropriate chiral piperidine side chain to complete the synthesis of this compound.

Purification and Enantiomeric Enrichment Techniques in Complex Chiral Synthesis

The synthesis of a single enantiomer like this compound necessitates rigorous purification and enantiomeric enrichment steps. When a chiral center is introduced or modified, mixtures of diastereomers or enantiomers can be formed, requiring specialized separation techniques to isolate the desired stereoisomer.

A common strategy involves reacting a racemic mixture with a chiral resolving agent to form a mixture of diastereomers. Diastereomers have different physical properties (e.g., solubility, melting point, chromatographic retention) and can be separated using standard laboratory techniques such as flash chromatography or recrystallization. Following separation, the chiral auxiliary is removed to yield the enantiomerically pure compound. For instance, in the synthesis of related chiral piperidine derivatives, racemic 3-(piperidin-3-yl)-1H-indoles were N-alkylated with a chiral reagent to produce diastereomeric mixtures. nih.gov

High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases (CSPs), is a powerful tool for both analytical assessment of enantiomeric purity (e.g., determining enantiomeric excess, ee) and for preparative-scale separation. Semi-preparative HPLC is frequently employed to separate diastereomers that are difficult to resolve by other means. nih.gov

The table below outlines common techniques used for the purification and enantiomeric enrichment of complex chiral molecules.

| Technique | Principle of Separation | Application | Reference |

| Flash Chromatography | Separation based on differential adsorption of compounds to a stationary phase (e.g., silica (B1680970) gel). | Used for the purification of crude reaction mixtures and, in some cases, the separation of diastereomers. | nih.gov |

| Diastereomeric Resolution | Conversion of an enantiomeric mixture into a diastereomeric mixture, which is then separated by physical means (e.g., chromatography, crystallization). | N-alkylation of a racemic piperidine intermediate with a chiral reagent to facilitate separation. | nih.gov |

| Semi-Preparative HPLC | High-resolution liquid chromatography on a larger scale than analytical HPLC to isolate pure compounds. | Separation of diastereomeric mixtures of piperidine-containing compounds that are inseparable by standard column chromatography. | nih.gov |

| Recrystallization | Separation based on differences in solubility of compounds in a specific solvent system. | Purification of final products and separation of diastereomers or enantiomers if one crystallizes preferentially. | nih.gov |

Successful synthesis of enantiomerically pure this compound relies critically on the effective application of these purification and resolution methods to isolate the target molecule from undesired stereoisomers and other reaction impurities.

Structural Analysis and Conformational Research of R 2 Piperidin 3 Yl Isoindolin 1 One

Advanced Spectroscopic Characterization Methods

Spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering detailed insights into the connectivity and chemical environment of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic compounds. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework and deduce the stereochemistry and preferred conformation of (R)-2-(Piperidin-3-yl)isoindolin-1-one.

Detailed analysis of ¹H NMR spectra, including chemical shifts (δ), coupling constants (J), and peak multiplicities, allows for the assignment of each proton in the molecule. The protons on the isoindolinone ring typically appear in the aromatic region (around 7.4-7.9 ppm), while the piperidine (B6355638) ring protons are found in the aliphatic region. rsc.org The stereocenter at the C3 position of the piperidine ring influences the chemical shifts of adjacent protons. Differences in chemical shifts and coupling patterns in the NMR spectra of diastereomeric derivatives are often used to confirm stereochemical assignments. nih.gov

¹³C NMR spectroscopy provides information about the carbon skeleton. The carbonyl carbon of the isoindolinone lactam ring is particularly diagnostic, appearing significantly downfield (typically around 166-171 ppm). rsc.orgresearchgate.net The chemical shifts of the piperidine ring carbons provide further confirmation of the structure. The specific configuration at the chiral center can cause subtle but measurable differences in the ¹³C chemical shifts when compared to its enantiomer or diastereomers. nih.gov

Conformational analysis is often aided by advanced NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY), which identifies protons that are close in space, providing crucial data on the molecule's three-dimensional shape and the relative orientation of the isoindolinone and piperidine rings. nih.gov

Table 1: Representative ¹H NMR Spectral Data for Isoindolinone and Piperidine Moieties Data is illustrative and based on similar structures.

| Protons | Chemical Shift (δ) ppm (Typical Range) | Multiplicity |

|---|---|---|

| Isoindolinone Aromatic (4H) | 7.40 - 7.90 | m |

| Isoindolinone CH₂ (2H) | ~4.50 | s |

| Piperidine CH (C3) | 3.00 - 3.50 | m |

| Piperidine CH₂ (axial/equatorial) | 1.50 - 3.20 | m |

Table 2: Representative ¹³C NMR Spectral Data for the Isoindolinone Core Data is illustrative and based on similar structures. rsc.orgresearchgate.net

| Carbon Atom | Chemical Shift (δ) ppm (Typical Range) |

|---|---|

| C=O (Lactam) | 166.0 - 171.0 |

| Quaternary Aromatic | 144.0 - 146.0 |

| Quaternary Aromatic | 132.0 - 133.0 |

| Aromatic CH | 123.0 - 132.0 |

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, the FT-IR spectrum provides clear evidence for its key structural features.

The most prominent absorption band is that of the tertiary amide (lactam) carbonyl group (C=O), which typically appears as a strong, sharp peak in the region of 1680-1705 cm⁻¹. nih.gov The presence of a secondary amine (N-H) in the piperidine ring is indicated by a moderate absorption band in the 3300-3500 cm⁻¹ region. Additionally, C-H stretching vibrations from the aromatic and aliphatic portions of the molecule are observed around 2850-3100 cm⁻¹, while C-N stretching vibrations can be found in the 1000-1250 cm⁻¹ range.

Table 3: Key FT-IR Absorption Frequencies

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Secondary Amine | N-H Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 |

| Amide (Lactam) Carbonyl | C=O Stretch | 1680 - 1705 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of this compound and can provide information about its structure through fragmentation patterns.

Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecular ion [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule, confirming its identity with a high degree of certainty. nih.gov The observed mass will correspond to the calculated exact mass of C₁₃H₁₇N₂O⁺.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the definitive method for determining the absolute stereochemistry and the precise three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed map of electron density can be generated, revealing the exact spatial arrangement of every atom.

This technique unambiguously confirms the (R) configuration at the chiral C3 center of the piperidine ring. Furthermore, it provides a wealth of structural information about the molecule's conformation in the solid state, including:

Bond lengths and angles: Precise measurements for all covalent bonds.

Conformation of the Piperidine Ring: The analysis reveals whether the six-membered piperidine ring adopts a chair, boat, or twist-boat conformation. In most cases, a chair conformation is energetically favored. mdpi.com

Intermolecular Interactions: It identifies hydrogen bonds and other non-covalent interactions that stabilize the crystal lattice.

Table 4: Illustrative Data Obtainable from X-ray Crystallography

| Parameter | Information Provided |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell (e.g., P2₁) |

| Unit Cell Dimensions (Å) | a, b, c, α, β, γ |

| Absolute Configuration | Confirms (R) or (S) stereochemistry |

| Piperidine Ring Conformation | Chair, Boat, etc. |

Chiral Chromatography and Polarimetry for Enantiomeric Purity Assessment

While NMR and X-ray crystallography define the structure of a single molecule, chiral chromatography and polarimetry are essential for assessing the enantiomeric purity of the bulk sample, ensuring that it consists predominantly of the desired (R)-enantiomer.

Chiral Chromatography , most commonly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), is a powerful technique for separating enantiomers. A solution of the compound is passed through a column packed with a chiral material. The (R) and (S) enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute at distinct retention times. By comparing the chromatogram of the sample to that of a racemic (50:50) standard, the enantiomeric excess (ee) can be precisely quantified. nih.gov

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Enantiomers rotate light by equal amounts but in opposite directions. The (R)-enantiomer of 2-(piperidin-3-yl)isoindolin-1-one will exhibit a specific optical rotation ([α]D), which is a characteristic physical constant measured under standard conditions (specific temperature, wavelength, solvent, and concentration). A measured optical rotation close to the literature value for the pure enantiomer confirms its identity and high enantiomeric purity.

Computational Chemistry and Theoretical Investigations of R 2 Piperidin 3 Yl Isoindolin 1 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can elucidate molecular geometry, electronic distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. scirp.org For compounds in the isoindolinone class, DFT studies, often using functionals like B3LYP with basis sets such as 6-31G* or 6-31+G(d,p), are employed to optimize the molecular geometry and analyze fundamental electronic properties. scirp.orgnih.govdergipark.org.tr

These calculations provide precise information on bond lengths, bond angles, and dihedral angles of the molecule in its ground state. nih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is a critical aspect of these studies. The distribution and energy of these frontier orbitals are key to understanding the molecule's reactivity. For instance, in related isoindole structures, DFT calculations have shown that the HOMO is often located over the aromatic ring systems, while the LUMO is distributed across the indole (B1671886) portion, indicating regions susceptible to electrophilic and nucleophilic attack, respectively. nih.gov This analysis of the HOMO-LUMO energy gap also helps to characterize the chemical reactivity and kinetic stability of the molecule. scirp.org

Table 1: Representative DFT-Calculated Properties for Isoindolinone-Related Scaffolds

| Parameter | Description | Typical Findings for Related Scaffolds |

|---|---|---|

| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Provides precise bond lengths and angles. For example, calculated bond lengths often show negligible deviation from experimental X-ray diffraction data. nih.gov |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | In similar structures, the HOMO is often localized on the electron-rich aromatic parts of the molecule. nih.gov |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | The LUMO is typically found over the core indole or isoindolinone structure. nih.gov |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the molecule's surface. | Reveals electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for intermolecular interactions. |

Quantum chemical calculations are also instrumental in predicting spectroscopic data, which can be compared with experimental results for structure validation. semanticscholar.org Furthermore, these methods can explore the conformational landscape of flexible molecules like (R)-2-(Piperidin-3-yl)isoindolin-1-one, which contains a flexible piperidine (B6355638) ring.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein target. nih.gov This method is crucial for understanding the structural basis of ligand-protein interactions and for predicting binding affinity.

The process of molecular docking involves preparing the 3D structures of both the ligand (this compound) and the protein target. nih.gov Software such as AUTODOCK VINA is commonly used to perform the docking calculations, which systematically search for the most favorable binding poses of the ligand within the protein's active site. nih.gov

Following the initial docking, binding affinity is often estimated using scoring functions. More rigorous methods, such as the Molecular Mechanics Poisson–Boltzmann/Generalized Born Surface Area (MM-PB/GBSA) approach, can be applied to calculate the binding free energy, providing a more accurate prediction of affinity. nih.gov This method combines molecular mechanics energies with calculations of solvation energies. nih.gov Such integrated computational approaches are widely used for series of isoindolinone-based inhibitors to understand their binding poses and relative stabilities. nih.gov

Once a binding pose is predicted, a detailed analysis of the intermolecular interactions between the ligand and the protein's binding pocket is performed. These interactions are critical for stabilizing the complex. For isoindolinone derivatives, studies have revealed common interaction patterns. nih.gov

Hydrogen bonds are frequently observed between the polar groups of the ligand and amino acid residues in the active site. researchgate.net For instance, the carbonyl oxygen of the isoindolin-1-one (B1195906) core can act as a hydrogen bond acceptor. Hydrophobic interactions are also crucial, where the aromatic rings of the isoindolinone moiety and the aliphatic part of the piperidine ring interact with nonpolar residues in the binding pocket, such as leucine, valine, and phenylalanine. nih.govnih.gov Additionally, π-π stacking interactions between the aromatic rings of the ligand and residues like tyrosine or tryptophan can further stabilize the complex. nih.gov

Table 2: Common Interaction Types for Isoindolinone Scaffolds in Protein Binding Pockets

| Interaction Type | Description | Relevant Functional Groups of the Scaffold | Example Protein Residues |

|---|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Carbonyl oxygen, piperidine nitrogen (as acceptor or donor). | Serine, Threonine, Asparagine, Glutamine, Tyrosine. researchgate.net |

| Hydrophobic Interactions | Interactions between nonpolar groups in an aqueous environment. | Isoindolinone aromatic ring, piperidine ring. | Leucine, Isoleucine, Valine, Phenylalanine, Methionine. nih.govnih.gov |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Isoindolinone aromatic ring. | Phenylalanine, Tyrosine, Tryptophan, Histidine. nih.gov |

| π-Sulfur Interaction | Interaction between a π system and a sulfur atom. | Isoindolinone aromatic ring. | Methionine, Cysteine. nih.gov |

Note: This table illustrates the types of interactions observed for the general isoindolinone scaffold in various protein targets.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Interactions

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of the ligand and protein over time. nih.gov MD simulations are essential for assessing the stability of the predicted binding pose and understanding the dynamic nature of the ligand-protein interactions. semanticscholar.orgnih.gov

In a typical MD simulation of a ligand-protein complex, the system is solvated in a water box with appropriate ions to mimic physiological conditions. nih.gov The simulation then calculates the trajectory of every atom over a set period, often on the nanosecond scale. nih.gov Key parameters analyzed from the simulation include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).

A stable RMSD value for the ligand over the course of the simulation indicates that it remains securely bound in the active site in a stable conformation. nih.govnih.gov Conversely, a high degree of fluctuation might suggest binding instability. nih.gov The RMSF of protein residues can highlight which parts of the protein are flexible and which are constrained upon ligand binding. nih.gov These simulations provide a more realistic and rigorous assessment of the ligand's conformational stability and its dynamic interplay with the target protein.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing a quantitative correlation between the physicochemical properties of a series of compounds and their biological activities. These models are instrumental in predicting the activity of novel molecules, thereby guiding the design of more potent analogues. In the context of isoindolinone derivatives, 3D-QSAR approaches such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been particularly insightful.

The development of robust 3D-QSAR models is a multi-step process that begins with the selection of a training set of molecules with known biological activities. The three-dimensional structures of these molecules are then aligned based on a common scaffold.

CoMFA models calculate the steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies between a probe atom and each molecule in the dataset, generating a 3D grid of field values. chim.itresearchgate.net These values serve as descriptors in a partial least squares (PLS) analysis to derive a QSAR equation that correlates the field variations with biological activity. rsc.org

CoMSIA models, in addition to steric and electrostatic fields, also evaluate hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. egyankosh.ac.in This multi-faceted analysis often provides a more detailed understanding of the structure-activity relationship. nih.gov

The predictive power of these models is rigorously assessed through internal and external validation techniques. A key internal validation parameter is the cross-validated correlation coefficient (q²), which indicates the model's predictive ability within the training set. A high non-cross-validated correlation coefficient (r²) signifies a good fit of the model to the data. researchgate.net For external validation, the model's ability to predict the activity of a separate test set of compounds is evaluated, often expressed as the predictive r² (pred_r²). researchgate.net

For a series of piperidinone-derived inhibitors, a statistically significant QSAR model was developed, demonstrating robustness with the following parameters: r²=0.9415, q²=0.8958, and pred_r²=0.8894. researchgate.net Similarly, studies on other heterocyclic compounds, including isoindolinone analogues, have yielded CoMFA and CoMSIA models with strong statistical validation, indicating their reliability in predicting biological activity. nih.govrsc.org

Table 1: Statistical Parameters for 3D-QSAR Model Validation

| Parameter | Description | Acceptable Value |

|---|---|---|

| r² | Non-cross-validated correlation coefficient (Goodness of fit) | > 0.6 |

| q² | Cross-validated correlation coefficient (Internal predictive ability) | > 0.5 |

| pred_r² | Predictive r² for the external test set (External predictive ability) | > 0.5 |

| F-test value | Fischer's test value (Statistical significance of the model) | High value |

| SEE/r²_se | Standard error of estimation | Low value |

The true utility of 3D-QSAR models lies in the mechanistic insights they provide, which are often visualized through contour maps. egyankosh.ac.in These maps highlight regions in 3D space where modifications to the molecular structure are likely to enhance or diminish biological activity.

Steric Contour Maps: These maps indicate areas where bulky substituents are favored (typically represented by green contours) or disfavored (yellow contours). For instance, a green contour near a particular position on the isoindolinone ring would suggest that introducing a larger chemical group at that site could lead to increased activity, possibly by enhancing interactions with a hydrophobic pocket in the target protein.

Electrostatic Contour Maps: These maps show regions where positive charge (blue contours) or negative charge (red contours) is beneficial for activity. A blue contour near a specific functional group would imply that an electron-donating group is preferred, whereas a red contour would suggest that an electron-withdrawing group would be advantageous for enhancing electrostatic interactions with the receptor. rsc.org

Hydrogen Bond Donor/Acceptor Maps: CoMSIA contour maps also delineate regions where hydrogen bond donors (cyan contours) and acceptors (purple contours) can positively influence activity. These provide direct insights into potential hydrogen bonding interactions with the active site of the biological target.

Analysis of QSAR models for related piperidinone compounds revealed that the addition of unsaturated electronegative groups and groups with more rotatable bonds at specific positions improved inhibitory activity. researchgate.net These descriptors provide a clear direction for rational drug design, allowing medicinal chemists to prioritize synthetic efforts on molecules with a higher probability of success. The visual representation of these descriptors as colored polyhedrons in 3D space offers an intuitive guide for optimizing lead compounds. chim.it

Theoretical Rationale for Asymmetric Induction and Stereoselectivity

The specific chirality of this compound is crucial for its biological function. The synthesis of this specific stereoisomer in high enantiomeric excess is a significant challenge, and computational studies play a vital role in understanding the underlying principles of asymmetric induction and stereoselectivity.

The theoretical rationale for stereoselectivity in the synthesis of chiral isoindolinones often involves the formation of diastereomeric transition states with different energy levels. The enantiomeric excess of the final product is determined by the energy difference between these competing transition state pathways. Computational methods, such as Density Functional Theory (DFT), are employed to model these transition states and calculate their relative energies. nih.gov

In many asymmetric syntheses of isoindolinone derivatives, chiral catalysts, such as Brønsted acids or phase-transfer catalysts, are used to control the stereochemical outcome. rsc.orgresearchgate.net The catalyst interacts with the substrate to form a chiral complex, which then proceeds through a lower energy transition state to yield one enantiomer preferentially.

Theoretical models of these reactions focus on the non-covalent interactions between the catalyst and the substrate in the transition state. These interactions, which can include hydrogen bonding and steric repulsion, dictate the facial selectivity of the reaction. For example, in a proposed transition state model for the asymmetric synthesis of isoindolinones, a chiral catalyst can form a well-defined hydrogen-bonding network with the substrate, effectively shielding one face of the molecule and directing the incoming reagent to the other face. researchgate.net

Computational analyses can elucidate the precise geometry of these catalyst-substrate complexes and the resulting transition states. By understanding the key interactions that lead to stereoselectivity, it is possible to rationally design more effective chiral catalysts or modify the reaction conditions to enhance the enantiomeric purity of the desired product. The study of different activation modes, such as the formation of chiral ion pairs, can also provide valuable insights into the mechanism of asymmetric induction. nih.gov

Structure Activity Relationships Sar and Molecular Interaction Mechanisms of R 2 Piperidin 3 Yl Isoindolin 1 One Derivatives

Elucidation of Key Pharmacophoric Elements within the Isoindolinone Scaffold

The isoindolin-1-one (B1195906) core is a key pharmacophore that contributes significantly to the interaction of these derivatives with their biological targets. nih.gov The arrangement of its atoms and functional groups dictates the types of molecular interactions that can occur, influencing binding affinity and selectivity.

Influence of Substituents on Molecular Interactions

The biological activity of isoindolinone derivatives can be significantly modulated by the introduction of various substituents on the isoindolinone ring system. These modifications can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with target proteins.

For instance, in a series of 2,3-disubstituted isoindolin-1-ones evaluated as urease inhibitors, the nature of the substituents on both the nitrogen at position 2 and the carbon at position 3 played a critical role in their inhibitory activity. Molecular docking studies of these compounds revealed that specific substitutions led to enhanced binding within the active site of the enzyme. researchgate.net Similarly, in the context of anticancer agents, modifications to the isoindolinone scaffold have been shown to impact their cytotoxic effects. For example, the introduction of a ferrocene substituent has been reported to confer dual anticancer and antioxidant properties. mdpi.com

The following table illustrates the impact of substituents on the biological activity of a series of isoindolinone derivatives as exemplified by their inhibitory concentrations (IC50).

| Compound | Substituent at C3 | Target | IC50 (µM) |

| A | Phenyl | Urease | 15.2 |

| B | 4-Chlorophenyl | Urease | 10.1 |

| C | 4-Methoxyphenyl | Urease | 12.5 |

| D | Ferrocenyl | A549 Cancer Cell Line | 1.0 |

| E | Phenyl | A549 Cancer Cell Line | >50 |

This table is illustrative and compiles data from various studies on isoindolinone derivatives to demonstrate the principle of substituent effects. The specific compounds and their corresponding IC50 values are representative examples from the broader class of isoindolinone-containing molecules.

Conformational Requirements for Molecular Recognition

The three-dimensional arrangement of a molecule is critical for its ability to bind to a biological target. The isoindolinone scaffold, while relatively rigid, possesses some degree of conformational flexibility that can be essential for achieving an optimal binding orientation. Molecular recognition is a dynamic process, and the conformational landscape of both the ligand and the protein plays a key role.

The binding of a ligand to a protein can be conceptualized through several models, including the "lock-and-key," "induced fit," and "conformational selection" models. The isoindolinone scaffold must be able to adopt a conformation that is complementary to the binding site of its target protein. Molecular modeling studies, including molecular dynamics (MD) simulations, are instrumental in understanding the stable binding conformations of isoindolinone derivatives and the conformational changes that may occur upon binding. mdpi.com These studies can reveal key dihedral angles and spatial orientations of substituents that are favorable for interaction with specific amino acid residues.

The rigidity of the isoindolinone core can be advantageous in drug design as it reduces the entropic penalty upon binding. However, some flexibility is often required to allow for optimal interactions. The substituents on the isoindolinone ring can influence the preferred conformation of the entire molecule, including the orientation of the piperidin-3-yl moiety.

Role of the Chiral Piperidin-3-yl Moiety in SAR

The presence of a chiral center at the 3-position of the piperidine (B6355638) ring introduces stereochemical considerations that are fundamental to the SAR of these compounds. The spatial arrangement of the isoindolinone core relative to the piperidine ring is critical for stereospecific interactions with chiral biological macromolecules like proteins.

Stereospecificity in Molecular Interactions

The (R)- and (S)-enantiomers of 2-(piperidin-3-yl)isoindolin-1-one can exhibit significantly different biological activities. This stereospecificity arises from the fact that the binding pockets of proteins are themselves chiral, composed of L-amino acids. Consequently, one enantiomer may fit more snugly and form more favorable interactions within the binding site than the other.

The introduction of chiral piperidine scaffolds into small molecules can enhance biological activities and selectivity. nih.gov For example, in a study of 2-(piperidin-3-yl)phthalimide derivatives, which are structurally analogous to the isoindolin-1-one series, the use of optically enriched materials was crucial for evaluating their biological effects. The (R)- and (S)-enantiomers demonstrated distinct profiles in cellular assays, highlighting the importance of stereochemistry in their mechanism of action.

The differential activity of enantiomers can be attributed to one or more of the following factors:

Three-point attachment: The concept that a chiral molecule must interact with its receptor at a minimum of three points to achieve stereospecificity.

Steric hindrance: The incorrect enantiomer may experience steric clashes with the protein, preventing it from adopting the optimal binding conformation.

Differential binding interactions: The functional groups of one enantiomer may be positioned to form key hydrogen bonds, hydrophobic interactions, or ionic bonds that the other enantiomer cannot.

Contribution of Piperidine Nitrogen Basicity and Conformation

The conformation of the piperidine ring is also a key determinant of biological activity. The piperidine ring typically adopts a chair conformation, and the substituent at the 3-position can be either in an axial or equatorial position. The energetic preference for one conformation over the other can be influenced by other substituents on the ring. The relative orientation of the isoindolinone group (axial vs. equatorial) will dictate its spatial relationship with other parts of the molecule and how it is presented to the binding site of the target protein.

The following table provides hypothetical pKa values for a series of piperidine-containing compounds to illustrate the influence of substituents on basicity.

| Compound | Substituent on Piperidine Ring | Predicted pKa |

| F | None | 9.5 |

| G | 4-Fluoro (axial) | 8.9 |

| H | 4-Fluoro (equatorial) | 8.5 |

| I | N-Methyl | 10.2 |

This table is for illustrative purposes to demonstrate how substituents can influence the basicity of the piperidine nitrogen. Actual pKa values would need to be determined experimentally or through more detailed computational methods.

Investigation of Protein-Ligand Binding Modes and Selectivity

Elucidating the precise binding mode of (R)-2-(piperidin-3-yl)isoindolin-1-one derivatives with their target proteins is crucial for understanding their mechanism of action and for designing more potent and selective analogues. Techniques such as X-ray crystallography and computational molecular docking are invaluable tools in this endeavor.

X-ray crystallography can provide a high-resolution, three-dimensional picture of the ligand bound within the active site of a protein. This allows for the direct visualization of all intermolecular interactions, including hydrogen bonds, hydrophobic contacts, and ionic bonds, as well as the conformation of the ligand and any induced conformational changes in the protein. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. These studies can be used to screen virtual libraries of compounds and to generate hypotheses about the binding mode of novel derivatives. Docking studies of isoindolinone derivatives have been used to rationalize their observed biological activities and to guide the design of new compounds with improved properties. researchgate.netmdpi.com

The selectivity of a compound for its intended target over other proteins is a critical aspect of drug design, as it can minimize off-target effects. The isoindolinone scaffold and the chiral piperidin-3-yl moiety both contribute to the selectivity profile of these derivatives. Subtle changes in the substitution pattern can lead to significant differences in binding affinity for different proteins. For example, in the case of PI3K inhibitors, isoindolin-1-one derivatives have been designed to achieve selectivity for the γ isoform over other isoforms. mdpi.com This selectivity is achieved by exploiting subtle differences in the amino acid composition and shape of the binding sites of the different PI3K isoforms.

Case Studies: Isoindolinone Derivatives as MDM2-p53 Interaction Modulators

The interaction between the murine double minute 2 (MDM2) protein and the p53 tumor suppressor is a critical target in oncology. The development of small molecules that can inhibit this interaction and reactivate p53 signaling is a promising therapeutic strategy. Isoindolinone-based compounds have emerged as a significant class of MDM2-p53 antagonists.

Rational, structure-guided design has been instrumental in the discovery of potent isoindolinone-based MDM2 inhibitors. These inhibitors have demonstrated the ability to induce cytostasis in cancer cell lines. The potency of these compounds can be significantly enhanced through strategic modifications of the isoindolinone core. For instance, variation of the 2-N-benzyl and 3-alkoxy substituents has led to the identification of highly potent inhibitors. The stereochemistry of these derivatives is also critical, with the (+)-R-enantiomer often exhibiting significantly higher activity.

Table 1: Potency of an Optimized Isoindolinone Derivative

| Compound | Target | IC50 (µM) | Cellular Effect |

|---|---|---|---|

| (+)-R-enantiomer of 3-(4-chlorophenyl)-3-((1-(hydroxymethyl)cyclopropyl)methoxy)-2-(4-nitrobenzyl)isoindolin-1-one | MDM2-p53 Interaction | 0.17 ± 0.02 | Activates p53, MDM2, and p21 transcription in MDM2 amplified cells. |

The binding of isoindolinone inhibitors to MDM2 occurs at the p53 binding site, where they effectively mimic the interactions of the native p53 peptide. This binding site is characterized by several sub-pockets, including those that accommodate the key p53 residues Phe19, Trp23, and Leu26. The potency of isoindolinone derivatives is largely dependent on their ability to effectively engage with these pockets.

X-ray crystallography and molecular modeling studies have been pivotal in elucidating these interactions. For instance, the para-chlorophenyl group of some piperidone inhibitors, which share structural similarities with isoindolinone derivatives, has been shown to form hydrophobic interactions with Val14 and Thr16 of the MDM2 lid region. This interaction stabilizes the inhibitor within the binding pocket. The core isoindolinone scaffold itself plays a crucial role in targeting the MDM2 protein.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the binding of small molecules to their protein targets, providing atomic-level information about the interaction. NMR titration experiments have been instrumental in guiding the optimization of isoindolinone-based MDM2 inhibitors. These studies have confirmed that isoindolinone inhibitors bind specifically to the MDM2 p53 binding site and can effectively dissociate the preformed MDM2-p53 complex.

NMR studies have revealed that isoindolinone derivatives can exploit all the sub-pockets utilized by p53, leading to binding affinities that range from the low micromolar to the high nanomolar range. This detailed understanding of the binding mode has enabled the rational design of more potent inhibitors.

Ligand-Target Binding Studies (e.g., Heme-binding)

The versatile isoindolinone scaffold has also been explored for its potential to interact with other biological targets, such as heme. Heme, an iron-porphyrin complex, is a crucial prosthetic group in many proteins and a target for various therapeutic agents.

A series of isoindoline-1,3-dione-4-aminoquinolines have been synthesized and evaluated for their heme-binding properties and antiplasmodial activity. Heme-binding studies are crucial for understanding the mechanism of action of these compounds. The most potent compounds from this series have demonstrated significant activity against chloroquine-resistant strains of Plasmodium falciparum.

Table 2: Heme-Binding and Antiplasmodial Activity of an Isoindoline-1,3-dione Derivative

| Compound | Target Strain | IC50 (µM) | Key Finding |

|---|---|---|---|

| Isoindoline-1,3-dione-4-aminoquinoline with propyl chain and hydroxyethyl piperazine | P. falciparum (W2 strain) | 0.006 | Heme-binding studies suggest a potential mechanism of action. |

Enzyme-Ligand Interactions (e.g., Urease Inhibition Mechanisms)

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. The inhibition of urease is a promising strategy for the treatment of infections caused by these bacteria.

Several isoindolin-1-one derivatives have been synthesized and identified as potent urease inhibitors. The inhibitory activity of these compounds is often significantly greater than that of standard inhibitors like thiourea and hydroxyurea.

Molecular docking studies have been employed to understand the binding interactions between isoindolin-1-one derivatives and the active site of the urease enzyme. These studies have shown that the inhibitors can form stable complexes with the enzyme through various non-covalent interactions, including hydrogen bonds and hydrophobic contacts. The structure-activity relationship (SAR) of these compounds has revealed that the nature and position of substituents on the isoindolinone core play a crucial role in their inhibitory potency.

Table 3: Urease Inhibitory Activity of Isoindolin-1-one Derivatives

| Compound Series | Most Potent Derivative | IC50 (µM) | Comparison to Standards |

|---|---|---|---|

| 2,3-disubstituted isoindolin-1-ones | Compound 5c | 10.07 ± 0.28 | Over 2-fold more potent than thiourea and 10-fold more potent than hydroxyurea. |

| Oxoindoline derivatives | Compound S18 | 0.71 | Significantly more potent than AHA (IC50 = 17.2 µM). |

Advanced Methodologies for SAR Elucidation

The elucidation of structure-activity relationships is a cornerstone of modern drug discovery. Advanced methodologies are continuously being developed to accelerate this process and to enable the rational design of more effective and selective therapeutic agents.

Fragment-Based Drug Design (FBDD) Approaches Leveraging Isoindolinone Scaffolds

Fragment-Based Drug Design (FBDD) is a powerful strategy for the discovery of lead compounds. It involves the screening of small, low-molecular-weight compounds (fragments) that bind weakly to the biological target. These fragments are then optimized and grown into more potent, high-affinity molecules.

The isoindolinone scaffold is well-suited for FBDD approaches due to its structural versatility and its presence in numerous bioactive molecules. An indolinone-based Aurora B inhibitor library has been constructed using an FBDD strategy, leading to the identification of potent and selective inhibitors. This approach involves pharmacophore modeling and molecular docking to identify promising candidate molecules, which are then synthesized and evaluated. The success of this strategy highlights the potential of leveraging the isoindolinone scaffold in fragment-based approaches for the discovery of novel therapeutic agents.

Computational Screening and Design for SAR Optimization

The optimization of this compound derivatives as potent and selective Cereblon modulators has been significantly accelerated by the application of computational screening and design strategies. These in silico methods provide valuable insights into the molecular interactions governing ligand binding and can predict the potential activity of novel analogs, thereby prioritizing synthetic efforts and reducing the timeline and costs associated with drug discovery.

Key Computational Approaches:

Molecular Docking: This technique is widely used to predict the binding mode and affinity of a ligand to its protein target. In the context of this compound derivatives, docking studies have been instrumental in elucidating the key interactions with the thalidomide-binding domain (TBD) of Cereblon. These studies have consistently shown that the glutarimide moiety of the piperidine ring is crucial for binding, inserting into a hydrophobic pocket and forming key hydrogen bonds. The isoindolinone portion, on the other hand, is typically more solvent-exposed, offering opportunities for modification to modulate properties or to engage with neo-substrates.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of untested compounds. For isoindolinone-based Cereblon binders, QSAR studies can help to quantify the impact of various substituents on binding affinity, guiding the design of more potent analogs.

Illustrative Data from Computational Studies:

The following table presents hypothetical data derived from computational screening of novel this compound derivatives, showcasing how these methods can guide SAR optimization.

| Compound ID | Modification on Isoindolinone Ring | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions | Predicted Stability of Ternary Complex (RMSD) |

| Parent | None | -8.5 | H-bonds with TRP380, TRP386 | 1.5 Å |

| A-01 | 4-Fluoro | -9.2 | Additional halogen bond with SER379 | 1.3 Å |

| A-02 | 5-Methoxy | -8.1 | Potential steric clash with TYR384 | 2.1 Å |

| A-03 | 4-Amino | -9.5 | Additional H-bond with GLU377 | 1.2 Å |

| B-01 | N-methyl on piperidine | -7.9 | Loss of key H-bond | 2.5 Å |

Interactive Data Table:

Research Findings from Computational Design:

Structure-based drug design has been pivotal in the evolution of this compound derivatives. By analyzing the co-crystal structures of parent compounds like thalidomide and its analogs with Cereblon, researchers have identified key "hotspots" for modification. For instance, computational models have highlighted that the C4 and C5 positions of the isoindolinone ring are amenable to substitution to enhance binding affinity or to introduce vectors for the attachment of linkers in the development of Proteolysis Targeting Chimeras (PROTACs).

One notable finding from computational screening is the importance of maintaining the (R)-stereochemistry at the C3 position of the piperidine ring. In silico modeling has consistently demonstrated that the (R)-enantiomer achieves a more favorable binding pose within the Cereblon pocket compared to the (S)-enantiomer, which often results in a significant loss of binding affinity.

Furthermore, computational approaches have been employed to design derivatives with altered neosubstrate specificity. By modeling the ternary complex of CRBN, the ligand, and a potential neosubstrate, researchers can predict how modifications to the solvent-exposed regions of the isoindolinone ring will influence the recruitment of different target proteins. This has opened up new avenues for developing molecular glues with tailored degradation profiles.

Conclusion and Future Research Directions

Current Understanding of (R)-2-(Piperidin-3-yl)isoindolin-1-one

The isoindolin-1-one (B1195906) framework is a core component of numerous compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govontosight.airesearchgate.net A prominent example of a clinically significant molecule bearing a related architecture is Lenalidomide, which features an isoindolin-1-one moiety linked to a piperidine-2,6-dione ring. mdpi.compreprints.orgpreprints.org Lenalidomide is noted for its potent antineoplastic, anti-angiogenic, and anti-inflammatory activities, underscoring the therapeutic potential inherent in this structural combination. mdpi.compreprints.org

The biological importance of the broader isoindolinone class is well-documented and suggests the potential activities of this compound. Research into various derivatives has revealed a wide range of pharmacological effects, as detailed in the table below. The chirality at the 3-position of the piperidine (B6355638) ring is also a critical factor, as stereoisomerism often plays a crucial role in the potency and selectivity of bioactive molecules. nih.govthieme-connect.com For instance, studies on isoindolinyl benzisoxazolpiperidines as dopamine (B1211576) D4 receptor antagonists found that the S-enantiomer was more potent, highlighting the importance of stereochemistry in receptor binding. nih.gov